molecular formula C14H9F3N4O3 B2897308 2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1904017-54-4

2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2897308
CAS No.: 1904017-54-4
M. Wt: 338.246
InChI Key: OELIPQZFLZECQL-UHFFFAOYSA-N
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Description

2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide ( 1904017-54-4) is a synthetic small molecule with a molecular formula of C14H9F3N4O3 and a molecular weight of 338.24 g/mol . This benzamide derivative features a unique molecular architecture that combines a trifluorinated benzamide core with two nitrogen-oxygen heterocycles: a 1,2,4-oxadiazole and a 5-methylisoxazole . This structure confers specific physicochemical properties, including a topological polar surface area of 94 Ų and a calculated cLogP of 1.8, which are relevant for its pharmacokinetic profile . While the specific biological profile of this compound is an area of active research, its structural features are of significant interest in medicinal chemistry and agrochemical research. Heterocyclic scaffolds like 1,2,4-oxadiazole and isoxazole are recognized as privileged structures in drug discovery due to their favorable metabolic stability and ability to engage biological targets . Compounds containing the 1,2,4-oxadiazole motif have been investigated for a range of activities. For instance, similar benzamide-substituted 1,2,4-oxadiazole derivatives have demonstrated promising fungicidal activities in scientific studies . Furthermore, other structurally distinct 1,2,4-oxadiazole-containing molecules have been reported as inhibitors of kinases such as RET, highlighting the potential of this chemotype in oncology research . The presence of the trifluoromethylbenzamide group also suggests potential for applications in the development of pesticides or herbicides . Researchers may find this compound valuable for exploring new inhibitors of enzymatic targets or for developing novel active agents in various fields. This product is provided for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,3,4-trifluoro-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O3/c1-6-4-9(20-23-6)13-19-10(24-21-13)5-18-14(22)7-2-3-8(15)12(17)11(7)16/h2-4H,5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELIPQZFLZECQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a derivative of benzamide containing a trifluoromethyl group and an oxadiazole moiety. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12F3N5O2\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}_5\text{O}_2

Where:

  • C = Carbon
  • H = Hydrogen
  • F = Fluorine
  • N = Nitrogen
  • O = Oxygen

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to 2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have demonstrated potent cytotoxicity against various cancer cell lines. A study indicated that certain oxadiazole derivatives had IC50 values in the low micromolar range against human cervical adenocarcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

CompoundCell LineIC50 (µM)
2,3,4-trifluoro-N-(...)HeLa9.27
2,3,4-trifluoro-N-(...)Caco-22.76

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies have reported that similar benzamide derivatives possess significant inhibitory effects against various bacterial strains and fungi. For example, a related compound exhibited over 90% inhibition against Botrytis cinerea at concentrations as low as 10 mg/L .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the oxadiazole ring has been documented. These compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The presence of the trifluoromethyl group enhances the binding affinity to these targets .

Case Study 1: Anticancer Efficacy

In a recent study focusing on the synthesis of novel oxadiazole derivatives, researchers synthesized a series of compounds including variations of 2,3,4-trifluoro-N-(...) and tested their efficacy against multiple cancer cell lines. The derivative with the highest anticancer activity showed an IC50 value of 1.143 µM against renal cancer cells (RXF 486), indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds similar to 2,3,4-trifluoro-N-(...) displayed effective larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L . This suggests potential applications in pest control.

Comparison with Similar Compounds

Research Findings and Implications

  • Heterocyclic Diversity : The combination of oxadiazole and isoxazole may offer synergistic aromatic interactions compared to single-heterocycle analogs (e.g., thiadiazole in ).
  • Synthetic Challenges : Yields for oxadiazole-containing compounds vary widely (30–80%), suggesting that the target compound’s synthesis may require optimized cyclization conditions .

Q & A

Basic: What are the optimized synthetic pathways for synthesizing 2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Oxadiazole Formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux conditions (ethanol/water, 80–100°C) to form the 1,2,4-oxadiazole ring .

Isoxazole Coupling : Copper-catalyzed click chemistry or nucleophilic substitution to attach the 5-methylisoxazol-3-yl group to the oxadiazole ring .

Benzamide Functionalization : Amide coupling (e.g., EDC/HOBt) between the trifluorobenzoyl chloride and the methylamine-linked oxadiazole intermediate .
Critical Parameters :

  • Solvent choice (DMF or acetonitrile for polar intermediates) .
  • Catalysts (e.g., Cu(I) for click reactions) to enhance regioselectivity .
  • Purity control via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl/isoxazole signals (δ 2.0–3.5 ppm).
    • ¹³C/¹⁹F NMR : Confirm trifluoromethyl (-CF₃, δ ~110 ppm in ¹⁹F NMR) and oxadiazole/isoxazole carbons .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm accuracy to distinguish from isomers .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for high-purity batches .

Advanced: How to design a structure-activity relationship (SAR) study to optimize biological activity?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., fluorine position on benzamide, isoxazole methyl group) .

In Silico Screening :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinase domains) .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with activity data .

Biological Assays :

  • Enzyme Inhibition : Measure IC₅₀ against purified enzymes (e.g., COX-2 or EGFR) .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
    Data Interpretation : Compare activity trends with computational predictions to identify critical pharmacophores .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Variable Standardization :

  • Concentration Range : Ensure consistent dosing (e.g., 1–100 µM) to avoid off-target effects .
  • Cell Line Authentication : Use STR profiling to confirm cell identity .

Control Experiments :

  • Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Meta-Analysis :

  • Statistically pool data from multiple studies (e.g., random-effects model) to identify outliers .
  • Assess confounding factors (e.g., solvent polarity affecting compound solubility) .

Advanced: What strategies mitigate stability issues during in vivo studies?

Methodological Answer:

Preformulation Studies :

  • Solubility : Use PBS (pH 7.4) or cyclodextrin complexes to enhance aqueous solubility .
  • Plasma Stability : Incubate compound with mouse plasma (37°C, 24h) and monitor degradation via HPLC .

Metabolite Identification :

  • LC-MS/MS : Profile metabolites in liver microsomes to identify oxidative/hydrolytic degradation sites .

Formulation Optimization :

  • Nanoemulsions or liposomes to improve bioavailability and reduce hepatic first-pass metabolism .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~433.3 g/molCalculated
LogP (Predicted)2.8 ± 0.3 (Hydrophobic)
Solubility (Water)<0.1 mg/mL (requires solubilizers)
Melting Point180–185°C (decomposition observed)

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